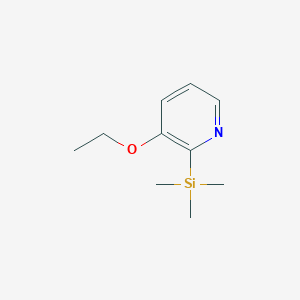
(3-Ethoxypyridin-2-yl)-trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Ethoxypyridin-2-yl)-trimethylsilane is an organosilicon compound that features a pyridine ring substituted with an ethoxy group at the 3-position and a trimethylsilyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxypyridin-2-yl)-trimethylsilane typically involves the reaction of 3-ethoxypyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
3-Ethoxypyridine+Trimethylsilyl chloride→this compound+Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the reaction.
化学反应分析
Types of Reactions
(3-Ethoxypyridin-2-yl)-trimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles such as amines or alcohols. The reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the trimethylsilyl group.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules.
科学研究应用
(3-Ethoxypyridin-2-yl)-trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it a versatile intermediate.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (3-Ethoxypyridin-2-yl)-trimethylsilane depends on the specific reaction it undergoes. In substitution reactions, the trimethylsilyl group acts as a leaving group, allowing nucleophiles to attack the pyridine ring. In oxidation reactions, the ethoxy group is targeted by oxidizing agents, leading to the formation of aldehydes or carboxylic acids. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes.
相似化合物的比较
Similar Compounds
(3-Methoxypyridin-2-yl)-trimethylsilane: Similar structure but with a methoxy group instead of an ethoxy group.
(3-Ethoxypyridin-2-yl)-triethylsilane: Similar structure but with a triethylsilyl group instead of a trimethylsilyl group.
(3-Ethoxypyridin-2-yl)-dimethylsilane: Similar structure but with a dimethylsilyl group instead of a trimethylsilyl group.
Uniqueness
(3-Ethoxypyridin-2-yl)-trimethylsilane is unique due to the combination of its ethoxy and trimethylsilyl groups, which confer specific reactivity and properties. The presence of the trimethylsilyl group enhances its stability and makes it a useful intermediate in various synthetic applications.
属性
分子式 |
C10H17NOSi |
|---|---|
分子量 |
195.33 g/mol |
IUPAC 名称 |
(3-ethoxypyridin-2-yl)-trimethylsilane |
InChI |
InChI=1S/C10H17NOSi/c1-5-12-9-7-6-8-11-10(9)13(2,3)4/h6-8H,5H2,1-4H3 |
InChI 键 |
IONPWQMSGILHBK-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(N=CC=C1)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


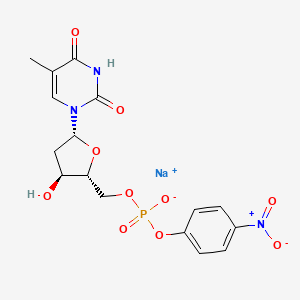
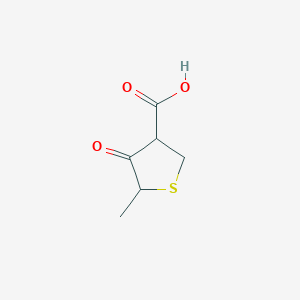
![Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl-](/img/structure/B13788334.png)

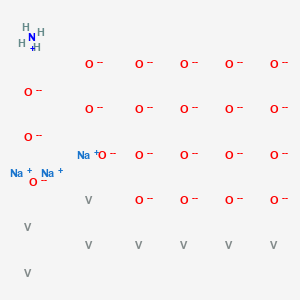
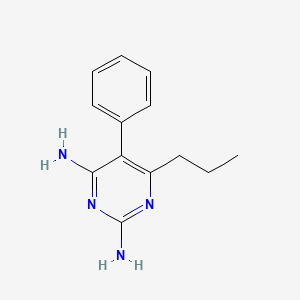

![Bismuth tris[12-(butylthio)dodecanoate]](/img/structure/B13788355.png)
![3-amino-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13788366.png)
![Pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B13788367.png)
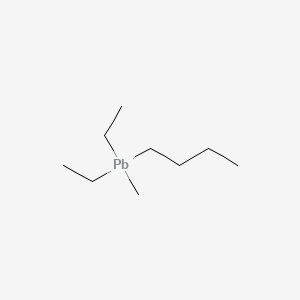
![Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate](/img/structure/B13788389.png)
![N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B13788401.png)
![2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL](/img/structure/B13788403.png)
